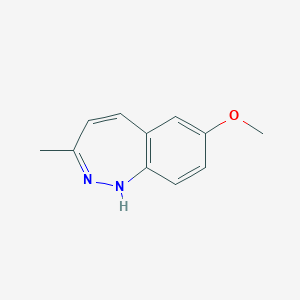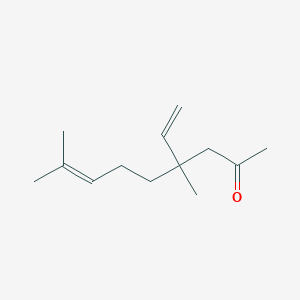
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- is an organic compound with the molecular formula C13H22O It is known for its use in the fragrance industry due to its pleasant scent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- can be achieved through various synthetic routes. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- often involves the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry for its pleasant scent and in the production of perfumes and other scented products.
Mecanismo De Acción
The mechanism of action of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- involves its interaction with specific molecular targets. The compound’s carbonyl group can form hydrogen bonds with various receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interact with olfactory receptors, contributing to its use in fragrances.
Comparación Con Compuestos Similares
Similar Compounds
4,8-Dimethyl-7-nonen-2-one: Another ketone with a similar structure and use in fragrances.
4,8-Dimethylnonan-2-one: A related compound also used in the fragrance industry.
Uniqueness
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- is unique due to its specific structure, which imparts distinct olfactory properties. Its ability to form specific interactions with olfactory receptors sets it apart from other similar compounds.
Propiedades
Número CAS |
83467-82-7 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
4-ethenyl-4,8-dimethylnon-7-en-2-one |
InChI |
InChI=1S/C13H22O/c1-6-13(5,10-12(4)14)9-7-8-11(2)3/h6,8H,1,7,9-10H2,2-5H3 |
Clave InChI |
AXRRGWQNXTXPAN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(CC(=O)C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


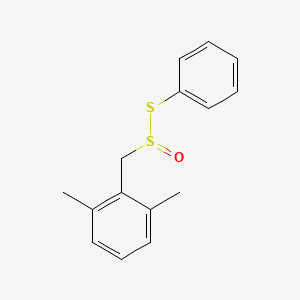
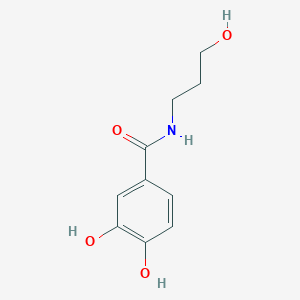
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)
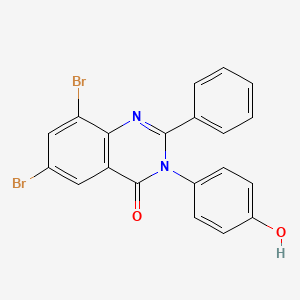
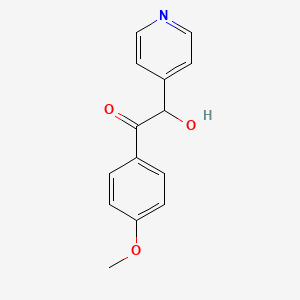
![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)

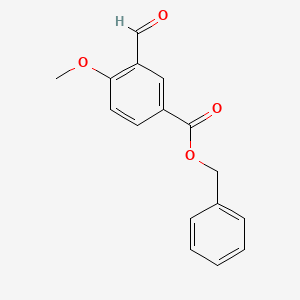
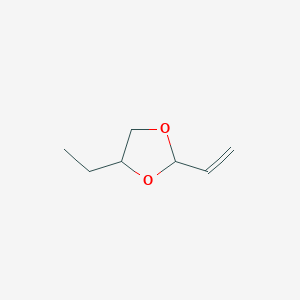
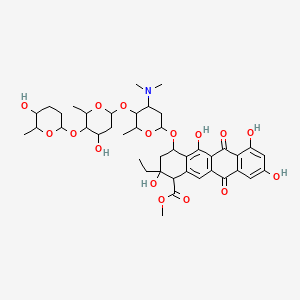
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
